molecular formula C49H40N2O4P2PdS B2797184 (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline CAS No. 1602922-03-1

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline

Cat. No.: B2797184
CAS No.: 1602922-03-1
M. Wt: 921.3
InChI Key: RKPGNKWNXMCYQX-UHFFFAOYSA-M
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Description

The compound (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline is a complex organometallic compound It is notable for its unique structure, which includes palladium, a transition metal known for its catalytic properties

Mechanism of Action

Target of Action

N-XantPhos Pd G3 is a third-generation Buchwald precatalyst . It is primarily used in palladium-catalyzed cross-coupling reactions . The primary targets of N-XantPhos Pd G3 are the reactants involved in these cross-coupling reactions .

Mode of Action

N-XantPhos Pd G3 interacts with its targets by facilitating the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-fluorine (C-F), carbon-trifluoromethyl (C-CF3), and carbon-sulfur (C-S) bonds . The compound is highly tunable, providing catalyst systems with a diverse scope, high stability, and reactivity .

During the activation, deprotection of G3 precatalyst gives a Pd−amido complex which then reductively eliminates to yield active LPd (0), a methanesulfonate salt, and carbazole .

Biochemical Pathways

The biochemical pathways affected by N-XantPhos Pd G3 are those involved in the formation of the aforementioned bonds. These include the Negishi cross-coupling reaction during the synthesis of palmerolides, aminocarbonylation of heteroaryl bromides with carbon monoxide (CO) in the presence of triethylamine, and coupling between polyglycosyl thiols and aglycon halides by C-S bond formation .

Pharmacokinetics

It is worth noting that the compound is air, moisture, and thermally-stable , and is highly soluble in a wide range of common organic solvents . This suggests that it could be easily distributed in the reaction mixture, potentially enhancing its catalytic efficiency.

Result of Action

The result of N-XantPhos Pd G3’s action is the efficient and rapid generation of the active catalytic species, generally without reducing agents, and allows one to accurately control the ligand:palladium ratio .

Action Environment

The action of N-XantPhos Pd G3 is influenced by environmental factors such as the presence of air, moisture, and heat . The compound is stable under these conditions, which enhances its efficacy and stability . Furthermore, its solubility in common organic solvents allows it to be used in a variety of reaction environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline typically involves multiple steps. The process begins with the preparation of the ligand, (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane , which is then complexed with palladium. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reactions are typically carried out at elevated temperatures to ensure complete formation of the complex.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated systems for adding reagents, and more efficient purification techniques such as column chromatography or recrystallization. The use of continuous flow reactors could also be considered to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of palladium.

    Reduction: It can be reduced back to its original state or to other lower oxidation states.

    Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride or hydrazine for reduction reactions. Substitution reactions often require the presence of a base, such as triethylamine, and are carried out in solvents like acetonitrile or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield palladium(II) or palladium(IV) complexes, while reduction reactions could produce palladium(0) complexes. Substitution reactions typically result in the formation of new palladium-ligand complexes.

Scientific Research Applications

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline: has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.

    Biology: The compound’s catalytic properties are explored in the development of new biochemical assays and the synthesis of biologically active molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of complex pharmaceutical compounds.

    Industry: It is used in the production of fine chemicals and materials, including polymers and advanced materials for electronics.

Comparison with Similar Compounds

Similar Compounds

    Palladium(II) acetate: Another palladium-based catalyst used in similar types of reactions.

    Cetylpyridinium chloride and domiphen bromide: These compounds have structural similarities and are used in different contexts, such as antimicrobial agents.

Uniqueness

What sets (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline apart is its unique ligand structure, which provides specific electronic and steric properties that enhance its catalytic activity. This makes it particularly effective in certain types of organic reactions where other catalysts may not perform as well.

Biological Activity

The compound (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane; methanesulfonic acid; palladium; 2-phenylaniline is a complex organometallic compound that demonstrates significant biological activity, particularly in the fields of catalysis and medicinal chemistry. This article explores its biological properties, synthesis, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of palladium, a transition metal known for its catalytic properties. The molecular formula is C49H41N2O4P2PdSC_{49}H_{41}N_{2}O_{4}P_{2}PdS with a molecular weight of approximately 922.3 g/mol .

PropertyValue
Molecular FormulaC49H41N2O4P2PdSC_{49}H_{41}N_{2}O_{4}P_{2}PdS
Molecular Weight922.3 g/mol
CAS Number1602922-03-1

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the preparation of the ligand (6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane , followed by complexation with palladium. Key reaction conditions include:

  • Inert Atmosphere : Nitrogen or argon to prevent oxidation.
  • Solvents : Commonly dichloromethane or toluene.
  • Temperature : Elevated temperatures are often required for complete formation.

Reactions may also involve oxidation and reduction processes, utilizing reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction .

Catalytic Properties

The compound exhibits notable catalytic activity in various organic reactions, particularly:

  • Cross-Coupling Reactions : Such as Suzuki-Miyaura and Heck reactions, which are pivotal in synthesizing complex organic molecules.
  • Biochemical Assays : Its catalytic properties are being explored in developing new biochemical assays that can facilitate drug discovery processes.

Medicinal Applications

Research indicates potential applications in drug development, particularly in synthesizing complex pharmaceutical compounds. The unique ligand structure enhances the compound's reactivity and selectivity, making it valuable in creating new therapeutic agents .

Case Studies

  • Catalytic Efficiency : A study demonstrated that the compound could effectively catalyze the formation of biaryl compounds through Suzuki coupling reactions with high yields and selectivity.
  • Drug Development : In a recent investigation, the compound was employed as a catalyst in synthesizing an anti-cancer agent, showcasing its potential in pharmaceutical applications.
  • Environmental Impact : Research highlighted its role in reducing toxic byproducts during chemical synthesis, indicating a lower environmental footprint compared to traditional methods .

Comparison with Similar Compounds

The compound is compared with other palladium-based catalysts like Palladium(II) acetate and N-XantPhos derivatives. Its unique ligand structure provides specific electronic and steric properties that enhance its catalytic activity more effectively than many traditional catalysts .

CompoundTypeUnique Features
Palladium(II) acetatePalladium catalystWidely used but less selective
N-XantPhosOrganophosphine ligandGood for cross-coupling but limited scope
(6-diphenylphosphanyl...)Organometallic complexHigh selectivity and efficiency in reactions

Properties

IUPAC Name

(6-diphenylphosphanyl-10H-phenoxazin-4-yl)-diphenylphosphane;methanesulfonic acid;palladium;2-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H27NOP2.C12H10N.CH4O3S.Pd/c1-5-15-27(16-6-1)39(28-17-7-2-8-18-28)33-25-13-23-31-35(33)38-36-32(37-31)24-14-26-34(36)40(29-19-9-3-10-20-29)30-21-11-4-12-22-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-26,37H;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXQGGFJCNBWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC4=C3OC5=C(N4)C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H41N2O4P2PdS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

922.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1602922-03-1
Record name 4,6-bis(diphenylphosphanyl)-10H-phenoxazine; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate
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